Lipophilicity (XLogP3) Comparison: Balanced Permeability Profile Versus Methyl and Phenyl Analogs
The target compound exhibits a computed XLogP3 of -0.1, representing a near‑optimal midpoint for balancing membrane permeability and aqueous solubility according to Lipinski's Rule of Five [1]. The methylsulfonyl analog (1-(methylsulfonyl)piperidine-4-carboxylic acid, CAS 280772-00-1) is more hydrophilic with an XLogP3 of -0.5, potentially reducing passive diffusion across lipid bilayers [2]. Conversely, the 4‑toluenesulfonyl analog (1-((4-methylphenyl)sulfonyl)piperidine-4-carboxylic acid, CAS 147636-36-0) is markedly more lipophilic with an XLogP3 of 1.5, increasing the risk of poor solubility and off‑target binding [3]. The ethylsulfonyl derivative provides a unique lipophilicity window that neither methyl nor aryl analogs can replicate.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.1 |
| Comparator Or Baseline | Methylsulfonyl analog: XLogP3 = -0.5; 4-Toluenesulfonyl analog: XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.4 vs methyl analog; ΔXLogP3 = -1.6 vs 4-toluenesulfonyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This quantifiable difference enables informed selection of the compound with the most favorable permeability‑solubility balance for a given medicinal chemistry campaign.
- [1] PubChem. 1-(Ethanesulfonyl)piperidine-4-carboxylic acid. Compound Summary CID 4962812. XLogP3-AA. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. 1-Methanesulfonylpiperidine-4-carboxylic acid. Compound Summary CID 774012. XLogP3-AA. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. Compound Summary CID 737840. XLogP3-AA. National Center for Biotechnology Information. Accessed April 2026. View Source
